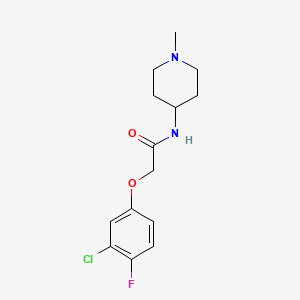
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as CFMPA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. CFMPA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including addiction, anxiety, and depression. In
Applications De Recherche Scientifique
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in animal models of addiction, anxiety, and depression, suggesting that it may be a useful tool for developing new treatments for these disorders. This compound has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Mécanisme D'action
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is expressed throughout the brain. mGluR5 has been implicated in a variety of neurological disorders, and its blockade by this compound has been shown to have therapeutic effects in animal models of these disorders. The exact mechanism by which this compound exerts its effects is not fully understood, but it is thought to involve the modulation of glutamate signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in models of addiction, decrease anxiety-like behavior in models of anxiety, and improve depressive-like behavior in models of depression. This compound has also been shown to modulate synaptic plasticity and improve learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor. This compound is also readily available and has been optimized for purity and yield. However, one limitation of this compound is its potential off-target effects, which may complicate interpretation of results. Additionally, the effects of this compound may vary depending on the specific experimental conditions used.
Orientations Futures
There are several future directions for research on 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is the development of new treatments for addiction, anxiety, and depression based on the therapeutic effects of this compound. Another area of interest is the role of mGluR5 in other neurological disorders, such as schizophrenia and autism spectrum disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, starting with the reaction of 3-chloro-4-fluorophenol with sodium hydride to form the corresponding phenoxide. This is followed by the addition of N-methylpiperidine to the phenoxide, forming the desired product, this compound. The synthesis of this compound has been optimized to increase yield and purity, and the compound is now readily available for research purposes.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c1-18-6-4-10(5-7-18)17-14(19)9-20-11-2-3-13(16)12(15)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAIJXQRALUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)

![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)


![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)